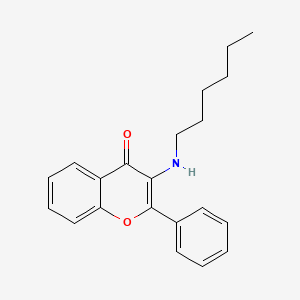

3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one

Description

3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a hexylamino (-NH-C₆H₁₃) substituent at the 3-position and a phenyl group at the 2-position of the benzopyran-4-one core. This compound belongs to the flavoalkaloid family, which combines the flavonoid scaffold with nitrogen-containing functional groups.

Properties

CAS No. |

920286-98-2 |

|---|---|

Molecular Formula |

C21H23NO2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-(hexylamino)-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H23NO2/c1-2-3-4-10-15-22-19-20(23)17-13-8-9-14-18(17)24-21(19)16-11-6-5-7-12-16/h5-9,11-14,22H,2-4,10,15H2,1H3 |

InChI Key |

LTFRNVYTEFFAJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenyl-4H-chromen-4-one and hexylamine.

Reaction Conditions: The reaction between 2-phenyl-4H-chromen-4-one and hexylamine is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(Hexylamino)-2-phenyl-4H-chromen-4-one.

Industrial Production Methods

In an industrial setting, the production of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hexylamino)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The hexylamino group can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the hexylamino group.

Scientific Research Applications

3-(Hexylamino)-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues in the Benzopyran-4-one Family

Alkylamino Derivatives

3-(Butylamino)-2-phenyl-4H-1-benzopyran-4-one (14b) Synthesis: Reacting 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) with butylamine in isopropanol (3 hours, room temperature) yields 45% product . Properties: The shorter alkyl chain (C₄ vs. C₆) likely reduces lipophilicity compared to the hexylamino derivative. Melting points for similar compounds (e.g., 14d: 171°C, 14e: 175°C) suggest that longer alkyl chains may lower melting points due to reduced crystallinity .

Natural Flavoalkaloids

Ficine and Isoficine Structure: 5,7-Dihydroxy-8-(1-methyl-2-pyrrolidinyl)-2-phenyl-4H-1-benzopyran-4-one (ficine) and its 6-position isomer (isoficine) . Ficine was historically misattributed with proteolytic properties due to confusion with the enzyme ficin .

Hydroxylated Derivatives

3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one Structure: Multiple hydroxyl and methoxy groups increase polarity, making this compound more water-soluble than the hexylamino derivative . Applications: Such polar derivatives are often studied for antioxidant or chelation properties.

Physicochemical Properties

| Property | 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one (Predicted) | 3-(Butylamino)-2-phenyl-4H-1-benzopyran-4-one (14b) | Ficine (Natural) |

|---|---|---|---|

| Alkyl Chain Length | C₆ | C₄ | Cyclic (pyrrolidinyl) |

| Melting Point | ~160–170°C (estimated) | Not reported | Not reported |

| Lipophilicity (logP) | High (long alkyl chain) | Moderate | Low (polar substituents) |

| Solubility | Low in water, high in organic solvents | Moderate in organic solvents | Moderate in polar solvents |

Biological Activity

3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one, a derivative of the benzopyran class, has garnered attention for its diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry due to its interactions with various biological targets, leading to significant pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is , with a molecular weight of 321.4 g/mol. The structure includes a benzopyran moiety, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO2 |

| Molecular Weight | 321.4 g/mol |

| Chemical Class | Benzopyran Derivative |

The biological activity of 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical pathways, which can affect cellular processes such as metabolism and signaling.

- Receptor Modulation : It can interact with cell surface receptors, influencing their activity and subsequently altering signal transduction pathways.

- Gene Expression : The compound may affect the expression of genes related to its biological activity, contributing to its pharmacological effects.

Antioxidant Activity

Research indicates that 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Properties

Studies have suggested that 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one possesses anticancer potential. It may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

In Vitro Studies

In a series of in vitro experiments, 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one was tested against several cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency compared to standard chemotherapeutic agents .

Animal Models

In vivo studies involving murine models have further corroborated the anticancer effects observed in vitro. Mice treated with 3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one showed reduced tumor growth rates and improved survival compared to control groups. These findings support the potential for this compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.